

2-Methylpiperazine CAS number 109-07-9 details

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Compound of Interest

Compound Name: 2-Methylpiperazine

Cat. No.: B152721

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An In-Depth Technical Guide to **2-Methylpiperazine** (CAS: 109-07-9)

Abstract

2-Methylpiperazine (CAS No. 109-07-9) is a cyclic secondary amine that serves as a pivotal structural motif and versatile building block in modern chemistry. Its unique physicochemical properties, including enhanced solubility and reactivity, make it an indispensable intermediate in the synthesis of a wide array of fine chemicals.^[1] In the pharmaceutical sector, it is a cornerstone for the development of active pharmaceutical ingredients (APIs), including antidepressants, antivirals, antibiotics, and antipsychotics.^{[1][2][3][4]} This guide provides a comprehensive technical overview of **2-Methylpiperazine**, consolidating its chemical properties, spectral data, synthesis protocols, key applications in drug discovery, and safety information into a single resource for laboratory and development professionals.

Chemical and Physical Properties

2-Methylpiperazine is a white to yellow crystalline solid, characterized as being hygroscopic and air-sensitive.^{[3][5][6]} It possesses a typical amine odor and is highly soluble in water and other organic solvents like acetone.^{[7][8][9]}

Table 1.1: General Identifiers for 2-Methylpiperazine

Identifier	Value
CAS Number	109-07-9
IUPAC Name	2-methylpiperazine[10]
Molecular Formula	C ₅ H ₁₂ N ₂ [5]
Molecular Weight	100.16 g/mol [10]
Canonical SMILES	CC1CNCCN1[10][11]
InChI	InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3[10]
InChIKey	JOMNTHCQHJPVAZ-UHFFFAOYSA-N[5][10]
EC Number	203-644-2
Beilstein Registry No.	383566

Table 1.2: Physicochemical Properties of 2-Methylpiperazine

Property	Value	Source(s)
Appearance	White to yellow crystalline powder and chunks	[3][5]
Melting Point	61-63 °C	[5][7]
Boiling Point	155 °C at 763 mmHg	[5][7]
Density	0.817 g/cm ³	[5][7]
Water Solubility	78 g/100 mL at 25 °C	[5][7][8]
pKa (at 25 °C)	pK ₁ : 5.62, pK ₂ : 9.60	[3][5]
Flash Point	65 °C (149 °F) - closed cup	[5][12]
pH	11-12 (50g/L in H ₂ O)	[3][5]

Table 1.3: Thermodynamic Properties of 2-Methylpiperazine

Property	Value	Unit	Source(s)
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	19.72	kJ/mol	[11]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	42.02	kJ/mol	[11]
Enthalpy of Formation (Gas, $\Delta_f H^\circ_{\text{gas}}$)	-16.59	kJ/mol	[11]
Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	191.09	kJ/mol	[11]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **2-Methylpiperazine**. Key spectral information is available across various public and commercial databases.[\[10\]](#)[\[13\]](#)

Table 2.1: Key Spectroscopic Data for 2-Methylpiperazine

Technique	Data Highlights
^1H NMR	Spectra available from multiple sources (e.g., 90 MHz and 400 MHz in CDCl_3). Characteristic shifts correspond to the methyl group proton and the protons on the piperazine ring. [10] [14]
^{13}C NMR	Spectra available, showing distinct signals for the carbon atoms of the piperazine ring and the methyl group. [10] [13]
Mass Spectrometry (GC-MS)	Mass spectra are well-documented in databases such as the NIST Mass Spectrometry Data Center. [10]
Infrared (IR) Spectroscopy	FTIR spectra (e.g., using a Mull technique) are available for structural confirmation. [10]

Synthesis and Purification Protocols

Several synthetic routes to **2-Methylpiperazine** have been developed, ranging from classical organic reactions to modern photocatalytic methods. The choice of method often depends on the desired stereochemistry, scale, and environmental considerations.

Experimental Protocol 3.1: Synthesis of Enantiomerically Pure (R)- or (S)-2-Methylpiperazine

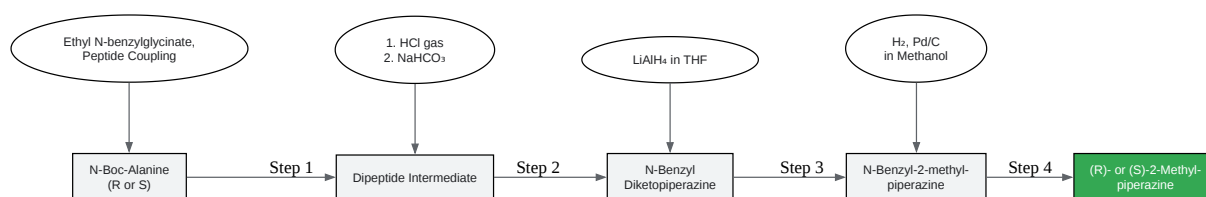
This method provides multigram quantities of the desired enantiomer, which is crucial for the synthesis of chiral pharmaceuticals like quinolone antibacterials.[\[15\]](#) The workflow involves creating a diketopiperazine intermediate, which is then reduced.[\[15\]](#)

Methodology:

- **Peptide Coupling:** Couple N-Boc-alanine (either R or S enantiomer) with ethyl N-benzylglycinate to yield the dipeptide.[\[15\]](#)
- **Cyclization:** Without purification, remove the Boc protecting group using HCl gas in an appropriate solvent (e.g., CH_2Cl_2). Neutralize the resulting salt with a base (e.g., saturated

NaHCO₃ solution) to induce cyclization, forming the N-benzyl diketopiperazine.[15]

- Reduction: Reduce the diketopiperazine intermediate to the corresponding piperazine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).[15]
- Deprotection: Remove the N-benzyl group via catalytic hydrogenation. Dissolve the N-benzyl-**2-methylpiperazine** in methanol, add a palladium on carbon (Pd/C) catalyst, and shake the mixture under hydrogen pressure (e.g., 50 psig) until the reaction is complete.[15]
- Isolation: Filter the catalyst and evaporate the solvent. The resulting product, (R)- or (S)-**2-methylpiperazine**, can be further purified if necessary.[15]



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Diagram 3.1: Synthesis workflow for enantiopure **2-Methylpiperazine**.

Experimental Protocol 3.2: Photocatalytic Synthesis

This novel method provides an eco-friendly, one-step synthesis from N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA) at ambient temperature.

Methodology:

- Catalyst Preparation: Prepare a semiconductor–zeolite composite catalyst by mechanically mixing a semiconductor (e.g., 5 wt% TiO₂) with a zeolite (e.g., Hβ).
- Reaction Setup: Place a non-aqueous solution (e.g., 20 mL acetonitrile) of N-β-HPEDA (0.1 mmol) and the catalyst (100 mg) into a quartz photoreactor.

- **Irradiation:** While stirring vigorously (1200 rpm), irradiate the suspension with a high-pressure mercury lamp (e.g., 250 W) for 12 hours. Maintain a constant stream of molecular oxygen (20 mL/h) throughout the reaction.
- **Monitoring and Isolation:** Monitor the reaction's progress using thin-layer chromatography (TLC). Upon completion, isolate the product, **2-methylpiperazine**, via column chromatography.
- **Confirmation:** Confirm the product's identity using standard analytical techniques (¹H-NMR, EI-MS, C, H, N analysis).

Purification Methods

For general use, **2-Methylpiperazine** can be purified by distillation.^{[5][16]} For achieving high purity, zone melting is an effective technique.^{[5][16]} For optically active forms, a common method involves crystallization from a suitable solvent system, such as toluene or cyclopentyl methyl ether, after removing water azeotropically.^[17]

Applications in Research and Drug Development

2-Methylpiperazine is a privileged scaffold in medicinal chemistry, primarily due to the favorable pharmacokinetic properties the piperazine ring imparts to molecules.^{[1][4]} It is a key building block in drugs targeting the central nervous system and in various anti-infective agents.^{[1][4][15]}

Role as a Synthon in Drug Discovery

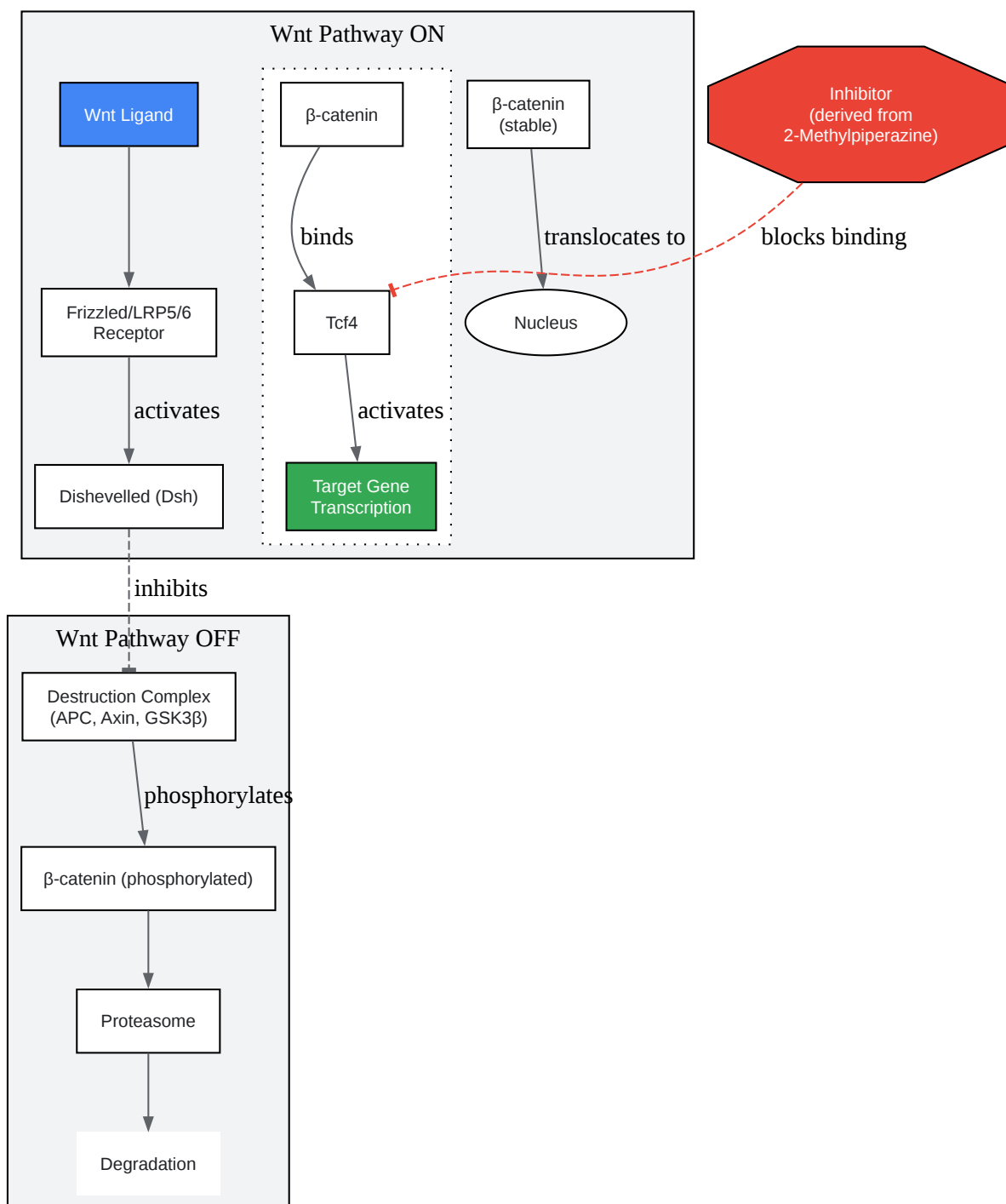
The **2-methylpiperazine** moiety is incorporated into drug candidates to enhance properties such as:

- **Aqueous Solubility:** The basic nitrogen atoms improve solubility and allow for salt formation.^[1]
- **Receptor Binding:** The defined stereochemistry and conformational rigidity can lead to improved binding affinity and selectivity for biological targets.^{[1][18]}
- **Bioavailability:** Its properties can enhance absorption and distribution profiles.^[2]

Notable drug classes synthesized using **2-methylpiperazine** include quinolone antibiotics (e.g., lomefloxacin), antidepressants, and antipsychotics.[\[1\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#)

Inhibition of the β -catenin/Tcf4 Signaling Pathway

2-Methylpiperazine is used as a reagent in the synthesis of diaminoquinazolines, which have been identified as inhibitors of the β -catenin/T-cell transcription factor 4 (Tcf4) signaling pathway.[\[5\]](#)[\[8\]](#) This pathway is crucial in embryonic development and its dysregulation is implicated in several cancers. Inhibition of this pathway is a key strategy in oncology drug development.



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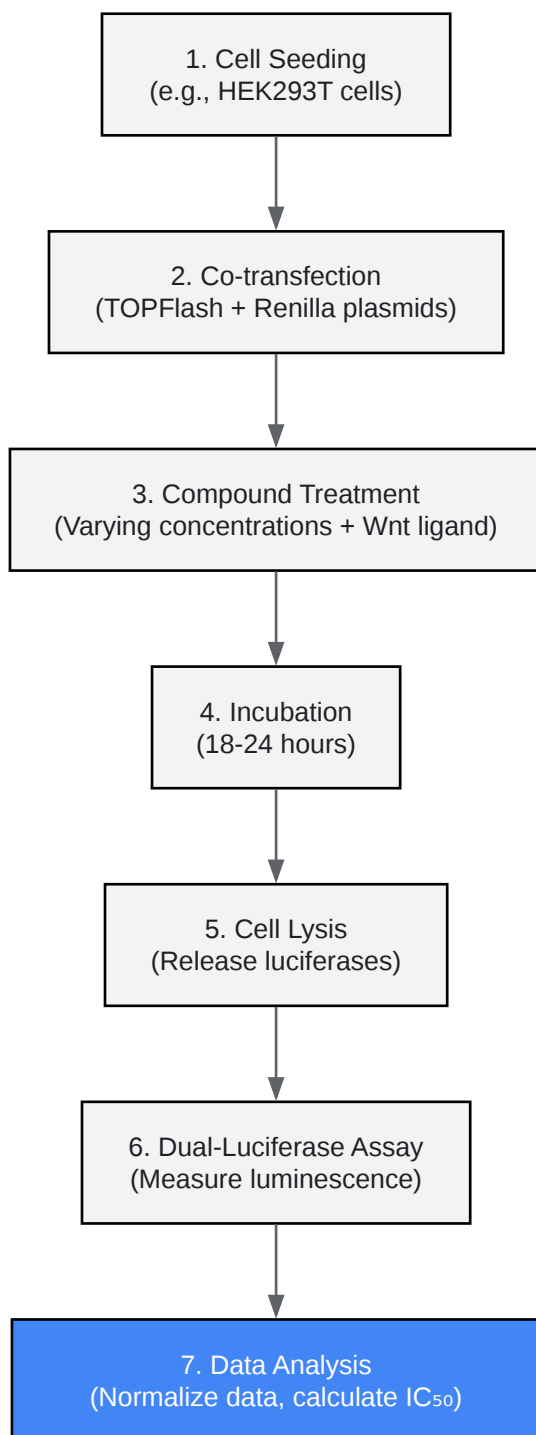
Diagram 4.1: Simplified Wnt/β-catenin signaling pathway and point of inhibition.

Experimental Protocol 4.1: General Methodology for a Luciferase Reporter Assay

To screen for inhibitors of the β -catenin/Tcf4 pathway, a common in vitro method is the luciferase reporter assay. This protocol provides a general workflow.

Methodology:

- **Cell Culture:** Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.
- **Transfection:** Co-transfect the cells with two plasmids: one containing a Tcf4-responsive promoter upstream of a firefly luciferase gene (e.g., TOPFlash plasmid) and a second plasmid constitutively expressing Renilla luciferase (for normalization).
- **Compound Treatment:** After allowing time for plasmid expression (e.g., 24 hours), treat the cells with various concentrations of the test compounds (e.g., **2-methylpiperazine** derivatives) and a positive control (Wnt ligand) to stimulate the pathway.
- **Incubation:** Incubate the cells with the compounds for a specified period (e.g., 18-24 hours).
- **Cell Lysis:** Lyse the cells using a passive lysis buffer to release the cellular contents, including the expressed luciferase enzymes.
- **Luciferase Assay:** Measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity. Determine the IC₅₀ values for compounds that inhibit the Wnt-stimulated signal.



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Diagram 4.2: Experimental workflow for a luciferase reporter assay.

Safety and Handling

2-Methylpiperazine is a flammable solid and causes severe skin and eye irritation.^{[10][19]}

Strict adherence to safety protocols is mandatory.

Table 5.1: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard Pictograms	GHS02, GHS05	Flame, Corrosion
Signal Word	Danger	
Hazard Statements	H228	Flammable solid[10]
H314	Causes severe skin burns and eye damage[10]	
Precautionary Statements	P210	Keep away from heat, sparks, open flames. No smoking.[19][20]
P260	Do not breathe dust.[20]	
P280	Wear protective gloves/clothing/eye protection/face protection.[19][20]	
P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[20]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19][20]	
P310	Immediately call a POISON CENTER or doctor.[20]	
P403+P233	Store in a well-ventilated place. Keep container tightly closed.[19][20]	

Handling and Storage:

- Handle in a well-ventilated area and avoid creating dust.[\[19\]](#)[\[21\]](#)
- Use non-sparking tools and ground equipment to prevent electrostatic discharge.[\[19\]](#)[\[21\]](#)
- Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[\[12\]](#)[\[19\]](#)[\[20\]](#) The material is hygroscopic and air-sensitive; storage under an inert atmosphere (e.g., argon) is recommended.[\[3\]](#)[\[5\]](#)[\[20\]](#)

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[19\]](#)
- Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[\[12\]](#)[\[19\]](#)
- Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[\[12\]](#)[\[19\]](#)

Conclusion

2-Methylpiperazine is a fundamentally important heterocyclic compound with broad utility across chemical and pharmaceutical industries. Its well-defined chemical properties, versatile reactivity, and the favorable characteristics it imparts to larger molecules ensure its continued relevance as a high-value building block. For professionals in drug discovery and development, a thorough understanding of its synthesis, handling, and application in modulating biological pathways is essential for leveraging its full potential in creating next-generation therapeutics.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]
- 3. Page loading... [guidechem.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]
- 6. 2-Methylpiperazine CAS#: 109-07-9 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. nbinnno.com [nbinnno.com]
- 9. nbinnno.com [nbinnno.com]
- 10. 2-Methylpiperazine | C₅H₁₂N₂ | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Piperazine, 2-methyl- (CAS 109-07-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Factory supply 2-Methylpiperazine(2-MP) 109-07-9 with low price [hzoceanchemical.com]
- 17. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 18. 2-Methyl-1-(2-methylpropyl)piperazine|Research Chemical [benchchem.com]
- 19. echemi.com [echemi.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. datasheets.scbt.com [datasheets.scbt.com]
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